molecular formula C26H25NO4 B3251213 Fmoc-alpha-Me-homoPhe-OH CAS No. 2079062-43-2

Fmoc-alpha-Me-homoPhe-OH

Cat. No.: B3251213
CAS No.: 2079062-43-2
M. Wt: 415.5 g/mol
InChI Key: PGQQMJOGEHZTQM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-Me-homoPhe-OH: , also known as (S)-2-(fluorenylmethoxycarbonylamino)-4-phenylbutyric acid, is a derivative of phenylalanine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethoxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-Me-homoPhe-OH typically involves the protection of the amino group of alpha-methyl-homophenylalanine with the fluorenylmethoxycarbonyl group. This can be achieved using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in a solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the protected amino acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for the efficient production of this compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of the fluorenylmethoxycarbonyl group using a solution of piperidine in dimethylformamide .

Scientific Research Applications

Chemistry: Fmoc-alpha-Me-homoPhe-OH is extensively used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis allows for the sequential addition of amino acids to form complex peptide chains .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of these drugs .

Mechanism of Action

The mechanism of action of Fmoc-alpha-Me-homoPhe-OH involves the protection of the amino group of alpha-methyl-homophenylalanine with the fluorenylmethoxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The fluorenylmethoxycarbonyl group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the conformation of the resulting peptides. This can be advantageous in the design of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQMJOGEHZTQM-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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